6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE
Description
6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that includes a nitro group, a pyrimidinedione core, and an ethyl(methyl)amino phenyl group
Properties
IUPAC Name |
6-[(E)-2-[4-[ethyl(methyl)amino]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-3-18(2)11-7-4-10(5-8-11)6-9-12-13(19(22)23)14(20)17-15(21)16-12/h4-9H,3H2,1-2H3,(H2,16,17,20,21)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVSKNYRSUIEQG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE can be achieved through a multi-step process involving several key reactions
Pyrimidinedione Core Synthesis: The pyrimidinedione core can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Nitro Group Introduction: The nitro group can be introduced through nitration reactions using reagents such as nitric acid and sulfuric acid.
Ethyl(Methyl)Amino Phenyl Group Addition: The ethyl(methyl)amino phenyl group can be added using a Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (e.g., chlorine, bromine), sulfonic acids, Lewis acids as catalysts.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)-anthracene
Uniqueness
6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its combination of a nitro group, a pyrimidinedione core, and an ethyl(methyl)amino phenyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
